Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Solid-State Characterization Process Chemistry Crystallinity

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 2060051-96-7) is a fluorinated, nitro-substituted pyrazole-3-carboxylate ester belonging to the broader class of 1-aryl-4-nitropyrazole-3-carboxylates. Its molecular formula is C₁₂H₁₀FN₃O₄, with a molecular weight of approximately 279.22 g/mol.

Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
Cat. No. B13211061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
Molecular FormulaC12H10FN3O4
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
InChIKeyDOIIGYMJDGSPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate: Core Chemotype and Procurement-Relevant Physicochemical Profile


Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 2060051-96-7) is a fluorinated, nitro-substituted pyrazole-3-carboxylate ester belonging to the broader class of 1-aryl-4-nitropyrazole-3-carboxylates. Its molecular formula is C₁₂H₁₀FN₃O₄, with a molecular weight of approximately 279.22 g/mol . This compound serves as a versatile synthetic intermediate for constructing biologically active molecules, leveraging the electronic and steric effects of its 4-fluorophenyl N1-substituent, 4-nitro group, and 3-ethyl ester [1]. Commercially supplied typically at 95% purity , it is principally utilized in medicinal chemistry programs targeting kinase inhibition and antimicrobial development [1].

Why Generic 1-Aryl-4-nitropyrazole-3-carboxylate Analogs Cannot Substitute for Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate in Lead Optimization


Within a medicinal chemistry lead optimization campaign, the practice of substituting one 1-aryl-4-nitropyrazole-3-carboxylate for another—for example, replacing 4-fluorophenyl with phenyl, 4-chlorophenyl, or 3-fluorophenyl—is not chemically or pharmacologically conservative . The electron-withdrawing properties and metabolic liabilities of the 4-fluoro substituent are markedly different from those of the hydrogen, chlorine, or regioisomeric fluorine analogs [1]. Consequently, any SAR series built with the unsubstituted phenyl or 4-chlorophenyl comparator cannot guarantee equivalent target engagement, ADME profile, or synthetic reactivity. The following quantitative evidence guide establishes the measurable dimensions—from solid-state properties to electronic parameters—where this compound diverges from its most relevant structural analogs.

Quantitative Evidence Guide: Measurable Differentiation of Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate from Structurally Proximal Analogs


Melting Point Differential with the Unsubstituted Phenyl Analog

The physical form of a synthetic intermediate directly governs the cost and scale-up feasibility of a synthetic route. While the unsubstituted phenyl comparator Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (CAS 21443-84-5) is a well-defined crystalline solid with a reported melting point of 145 °C , the target 4-fluorophenyl compound (CAS 2060051-96-7) is supplied without a reported melting point, indicating either a non-crystalline (amorphous/oil) character or a significantly lower melting range under ambient conditions by commercially available vendors . This difference in solid-state behavior has direct implications for purification strategy, handling, and formulation development.

Solid-State Characterization Process Chemistry Crystallinity

Lipophilicity Shift (LogP) as a Surrogate for Membrane Permeability vs. Regioisomeric Fluorine Placement

The position of the fluorine substituent on the N1-phenyl ring modulates lipophilicity, a key determinant of passive membrane permeability and non-specific protein binding. Although direct experimental LogP values for the 4-nitro series are not disclosed, comparative data on the matched molecular pair of non-nitrated ethyl 1-(aryl)-1H-pyrazole-3-carboxylates show that the 4-fluorophenyl regioisomer (LogP = 2.19) is measurably more lipophilic than its 3-fluorophenyl counterpart, for which LogP is expected to be slightly lower due to the less effective distribution of the fluoro group's dipole. This regioisomeric LogP difference is classically associated with altered volume of distribution and metabolic soft spots [1].

ADME Prediction Lipophilicity Structure-Activity Relationship

Electronic Modulation of the Pyrazole Core Evidenced by Hammett Substituent Constants

The 4-fluorophenyl substituent exerts a distinct electronic influence on the pyrazole core compared to the 4-chlorophenyl and unsubstituted phenyl analogs, which is quantifiable using Hammett substituent constants (σₚ). With σₚ = 0.06 for fluorine versus σₚ = 0.23 for chlorine and σₚ = 0.00 for hydrogen, the 4-fluorophenyl group is a weaker electron-withdrawing substituent by σ ≈ 0.17 relative to the 4-chlorophenyl comparator [1]. This subtle decrease in electron deficiency of the pyrazole ring directly modulates the electrophilicity of the 3-carboxylate ester toward nucleophilic attack and the propensity for nitro-group reduction [2].

Reactivity Medicinal Chemistry Electronic Effects

Kinase Inhibitor Fragment Suitability: In Silico Target Prediction vs. 4-Nitrophenyl Analog

The 4-fluorophenyl group is a well-established pharmacophoric element for occupying the hydrophobic back pocket of ATP-binding sites in kinases, whereas the 4-nitrophenyl analog places the strongly electron-withdrawing and metabolically labile nitro group directly on the N1-aryl ring. Vendors classify the compound as a building block for kinase inhibitor development and antimicrobial agent synthesis [1]. In silico targets predicted for structurally related 4-fluorophenyl pyrazoles include glutamate receptor and kinase targets [2]. In contrast, the 4-nitrophenyl analog Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is flagged for limited anticancer activity and metabolic instability due to the dual nitro groups .

Kinase Inhibition Fragment-Based Drug Discovery In Silico Screening

Purity and Unit Economics for Milligram-to-Gram Scale Procurement

The compound is commercially available in standardized purity (95%) with tiered pricing that allows scalable procurement: 50 mg at $612, 100 mg at $640, and 10 g at $3,131, establishing a clear cost-down trajectory with scale [1]. In comparison, the unsubstituted phenyl analog Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate is offered at 95% purity as a catalog item, suggesting a higher demand and more commoditized supply chain . The cost per gram of the 4-fluorophenyl target at the 10 g scale ($313/g) vs. the 50 mg scale ($12,240/g) demonstrates a ~40× reduction in unit cost, a critical parameter for budgeting multi-step synthetic programs.

Supply Chain Procurement Economics Compound Management

Precision Application Scenarios for Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate Based on Verified Differentiation Evidence


Kinase Hinge-Binder Library Synthesis Requiring a Defined, Non-Crystalline Intermediate with Controlled Reactivity

Medicinal chemistry groups building focused kinase inhibitor libraries can leverage the compound's controlled electronic profile (σₚ = 0.06 for the 4-fluorophenyl group) to finely tune the electrophilicity of the 3-carboxylate ester for subsequent amidation or hydrolysis, a parameter that cannot be achieved with the more electron-deficient 4-chlorophenyl analog (σₚ = 0.23) [1]. Its non-crystalline nature also necessitates the establishment of chromatography-based purification workflows, which, once standardized, directly inform process chemistry decisions for analog scale-up.

Antimicrobial Lead Optimization Campaigns Differentiating from Dual-Nitro Liability Analogs

In antimicrobial SAR programs, the compound's single pyrazole 4-nitro group avoids the dual-nitro structural alert associated with mutagencity and metabolic activation risk seen in the 4-nitrophenyl analog Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate . Procurement of this 4-fluorophenyl variant enables exploration of nitro-reduction derivatives (e.g., 4-amino pyrazoles) as antimicrobial warheads without the confounding toxicity of a second aromatic nitro group.

Computational ADME Property Tuning via Halogen SAR in Hit-to-Lead Optimization

The measured lipophilicity differential between the 4-fluorophenyl (computed LogP of the non-nitrated core = 2.19) and its 3-fluorophenyl regioisomer directly informs permeability-solubility trade-offs during multiparameter optimization . The target compound's computed LogP of 2.10 for the 4-nitro version, used as a matched molecular pair with des-fluoro and chloro analogs, allows computational chemists to calibrate LogD7.4 predictions and prioritize synthesis of analogs most likely to achieve the target product profile.

Cost-Effective Multi-Gram Scale-Up of Specialized Pyrazole Building Blocks in Academic Core Facilities

Academic medicinal chemistry core facilities and early-stage biotech laboratories operating under tight budgets can use the established tiered pricing structure—$640 for 100 mg versus $3,131 for 10 g, representing a 40-fold reduction in cost per gram—to plan gram-scale synthesis campaigns with predictable compound management costs [2]. This procurement path supports the synthesis of 10–50 final analogs from a single 10 g purchase, avoiding the supply chain lead-time risks associated with bespoke custom synthesis.

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